

Confirming On-Target Effects of RPH-2823: A Comparative Guide

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Compound of Interest

Compound Name: RPH-2823

Cat. No.: B1663310

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Disclaimer: As of December 2025, public information regarding a compound designated "**RPH-2823**" is unavailable. The following guide is a hypothetical comparison created to fulfill the user's request for a specific format and content structure. This guide uses the well-characterized PD-1 inhibitor pembrolizumab as a proxy for "**RPH-2823**" to demonstrate the principles of confirming on-target effects and comparing them with an alternative, in this case, the PD-1 inhibitor nivolumab. The experimental data presented is representative of typical findings for these compounds.

This guide provides a comparative analysis of the on-target effects of the hypothetical PD-1 inhibitor **RPH-2823** (using pembrolizumab as a model) against another PD-1 inhibitor, nivolumab. The focus is on the blockade of the PD-1/PD-L1 immune checkpoint pathway, a critical mechanism for restoring anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of On-Target Effects

The following table summarizes key quantitative data from various assays designed to measure the on-target effects of **RPH-2823** (modeled after pembrolizumab) and its comparator, nivolumab.

Parameter	RPH-2823 (Pembrolizumab proxy)	Nivolumab	Experimental Assay
Binding Affinity (KD) to human PD-1	~25 pM	~430 pM	Surface Plasmon Resonance (SPR)
EC50 for PD-1 Receptor Occupancy	~0.5 nM	~1.2 nM	Flow Cytometry-based Receptor Occupancy Assay
IC50 for IFN- γ Release in co-culture	~1.5 nM	~3.0 nM	T-cell/APC co-culture with IFN- γ ELISA
Objective Response Rate (ORR) in Melanoma	~33%	~32%	Phase III Clinical Trial

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of **RPH-2823** and nivolumab to the human PD-1 receptor.

Methodology:

- Recombinant human PD-1 protein is immobilized on a sensor chip.
- A series of concentrations of **RPH-2823** or nivolumab are flowed over the chip.
- The association and dissociation rates are measured by detecting changes in the refractive index at the chip surface.
- The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

Flow Cytometry-based Receptor Occupancy Assay

Objective: To measure the concentration of **RPH-2823** and nivolumab required to achieve 50% occupancy of PD-1 receptors on T-cells (EC50).

Methodology:

- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
- PBMCs are incubated with increasing concentrations of **RPH-2823** or nivolumab.
- A fluorescently labeled anti-PD-1 antibody that does not compete with the therapeutic antibody is used to detect unoccupied PD-1 receptors.
- The percentage of receptor occupancy is determined by flow cytometry.
- The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

T-cell/Antigen-Presenting Cell (APC) Co-culture with IFN- γ ELISA

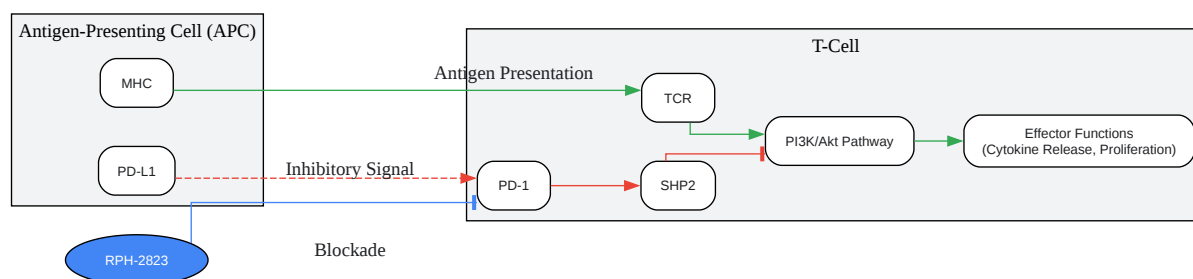
Objective: To assess the functional consequence of PD-1 blockade by measuring the restoration of T-cell effector function, indicated by Interferon-gamma (IFN- γ) release.

Methodology:

- Engineered T-cells expressing a known T-cell receptor (TCR) are co-cultured with APCs expressing the cognate antigen and the PD-1 ligand (PD-L1).
- Increasing concentrations of **RPH-2823** or nivolumab are added to the co-culture.
- After 48-72 hours, the supernatant is collected, and the concentration of IFN- γ is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
- The half-maximal inhibitory concentration (IC50) for IFN- γ release is determined from the dose-response curve.

Visualizing Pathways and Workflows

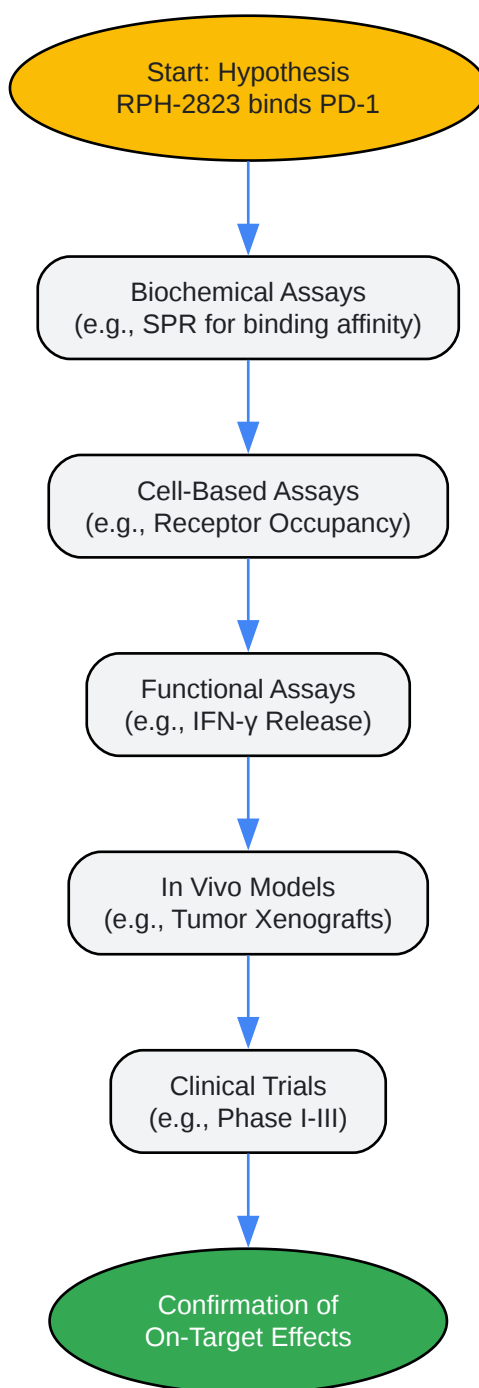
PD-1/PD-L1 Signaling Pathway Blockade



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Caption: **RPH-2823** blocks the PD-1/PD-L1 inhibitory pathway.

Experimental Workflow for On-Target Effect Confirmation



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Caption: Workflow for confirming **RPH-2823** on-target effects.

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